N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
Description
N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide is a complex organic compound featuring a bromothiophene moiety, a cyclobutyl group, and a pyrazine carboxamide structure
Properties
IUPAC Name |
N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c1-10-7-18-11(8-17-10)14(20)19-9-15(5-2-6-15)12-3-4-13(16)21-12/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFKHDNFSADLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2(CCC2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the formation of the cyclobutyl intermediate, which is then coupled with the pyrazine carboxamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazine carboxamides.
Scientific Research Applications
N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving bromothiophene derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may play a crucial role in binding to these targets, while the cyclobutyl and pyrazine carboxamide groups contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(5-chlorothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
- N-[[1-(5-fluorothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
- N-[[1-(5-methylthiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
Uniqueness
N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
